2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone
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Overview
Description
2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone is a synthetic organic compound that features a pyrazole ring and a trihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone typically involves the condensation of a phenylhydrazine derivative with a diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:
Preparation of Phenylhydrazine Derivative: Phenylhydrazine is reacted with an appropriate aldehyde or ketone to form the hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Condensation: The pyrazole derivative is then condensed with a diketone in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The trihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl and pyrazole derivatives.
Scientific Research Applications
2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trihydroxyphenyl group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking and other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,3-dihydroxyphenyl)ethanone
- 2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(1-phenyl-1H-pyrazol-4-yl)-1-(3,4-dihydroxyphenyl)ethanone
Uniqueness
The presence of the trihydroxyphenyl group in 2-(1-phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone provides unique properties such as enhanced hydrogen bonding capability and increased solubility in polar solvents. This makes it distinct from similar compounds with fewer hydroxyl groups.
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H14N2O4/c20-14-7-6-13(16(22)17(14)23)15(21)8-11-9-18-19(10-11)12-4-2-1-3-5-12/h1-7,9-10,20,22-23H,8H2 |
InChI Key |
DUNQZZMQXKCENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C3=C(C(=C(C=C3)O)O)O |
solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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